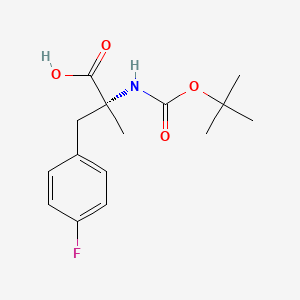
Boc-alpha-methyl-D-4-fluorophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-alpha-methyl-D-4-fluorophenylalanine is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Boc-alpha-methyl-D-4-fluorophenylalanine (Boc-α-Me-D-4-F-Phe) is an amino acid derivative with significant implications in peptide synthesis and pharmaceutical applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a methyl group at the alpha carbon, and a fluorine atom at the para position of the phenyl ring. Its unique structural attributes contribute to its biological activity, particularly in enzyme studies, protein crystallization, and the development of peptide-based therapeutics.
Boc-α-Me-D-4-F-Phe is synthesized through standard peptide synthesis techniques, often involving the coupling of protected amino acids. The presence of the Boc group facilitates the selective protection of the amino functionality, while the fluorine and methyl substitutions enhance the compound's steric properties and hydrophobicity.
Key Reactions:
- Peptide Coupling: The Boc group is removed under acidic conditions to allow for coupling with other amino acids.
- Fluorination Impact: The fluorine atom can enhance hydrophobic interactions and potentially alter binding affinities in peptide structures.
Enzyme Interaction Studies
Boc-α-Me-D-4-F-Phe serves as both a substrate and an inhibitor in enzyme activity studies. The modifications introduced by the methyl and fluorine groups can mimic natural substrates or competitively inhibit enzyme binding. This property is essential for understanding enzyme mechanisms and developing targeted therapeutics.
Table 1: Enzyme Interaction Studies
Protein Crystallization
The incorporation of Boc-α-Me-D-4-F-Phe into peptides has been shown to improve solubility and stability, facilitating better crystallization of proteins for X-ray crystallography. This technique is crucial for determining three-dimensional structures of proteins, which aids in drug design and understanding biological functions.
Case Study: Protein Crystallization
A study demonstrated that peptides containing Boc-α-Me-D-4-F-Phe exhibited enhanced crystal quality compared to those without this amino acid. The improved hydrophobicity contributed to better packing within the crystal lattice, allowing for clearer diffraction patterns.
Therapeutic Applications
Boc-α-Me-D-4-F-Phe's unique properties make it a valuable component in designing peptide-based therapeutics. Its ability to alter pharmacokinetic profiles due to increased stability and modified interactions with biological targets positions it as a candidate for developing novel drugs.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Alpha-methyl-L-phenylalanine | Methyl at alpha carbon | Non-fluorinated; standard amino acid |
| 4-Fluorophenylalanine | Fluorine at para position | More hydrophilic than Boc-α-Me-D-4-F-Phe |
| Boc-L-phenylalanine | No fluorination | Widely used in peptide synthesis |
| Alpha-methyl-D-phenylalanine | Methyl at alpha carbon | Does not contain fluorine; different biological activity |
Research Findings
Recent studies highlight the potential of Boc-α-Me-D-4-F-Phe in various therapeutic contexts, particularly in cancer treatment where modified amino acids are utilized as boron carriers in Boron Neutron Capture Therapy (BNCT). These modifications can enhance tumor targeting and improve treatment efficacy.
Key Findings:
- In Vitro Studies: Research indicated that peptides incorporating Boc-α-Me-D-4-F-Phe showed improved accumulation in tumor cells compared to standard phenylalanines.
- In Vivo Efficacy: Animal models demonstrated that treatments involving this compound led to higher survival rates when combined with BNCT protocols.
特性
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














